molecular formula C7H8O2S B105977 5-Ethylthiophene-3-carboxylic acid CAS No. 19156-51-5

5-Ethylthiophene-3-carboxylic acid

Cat. No.: B105977
CAS No.: 19156-51-5
M. Wt: 156.2 g/mol
InChI Key: WGPALAIKGVKNGT-UHFFFAOYSA-N
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Description

5-Ethylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthiophene-3-carboxylic acid can be achieved through several methods. Another method includes the use of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at room temperature, followed by the addition of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

5-Ethylthiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethylthiophene-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 5-Methylthiophene-3-carboxylic acid

Comparison: Compared to these similar compounds, 5-Ethylthiophene-3-carboxylic acid is unique due to the presence of an ethyl group at the 5-position of the thiophene ring. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-ethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPALAIKGVKNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393646
Record name 5-ethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19156-51-5
Record name 5-ethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Potassium hydroxide (1.02 g, 18.3 mmol) in water (3 mL) was added to a solution of 5-ethyl-thiophene-3-carboxylic acid ethyl ester (6.1 mmol) in IMS (9 mL). The reaction was stirred for 1 hour then partitioned between diethyl ether and water. The aqueous layer was acidified to pH 7 with concentrated hydrochloric acid and extracted with diethyl ether. The organic solution was dried over magnesium sulphate, filtered and the solvent removed to give the title compound (0.78 g). 1H NMR (400 MHz, CHCl3-d): δ 8.0 (s, 1H), 7.2 (s, 1H), 2.8 (q, 2H), 1.3 (t, 3H).
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1.02 g
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3 mL
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9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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